(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride (Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride
Brand Name: Vulcanchem
CAS No.: 86050-32-0
VCID: VC11735193
InChI: InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
SMILES: C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl
Molecular Formula: C12H14Cl2SiZr
Molecular Weight: 348.45 g/mol

(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride

CAS No.: 86050-32-0

Cat. No.: VC11735193

Molecular Formula: C12H14Cl2SiZr

Molecular Weight: 348.45 g/mol

* For research use only. Not for human or veterinary use.

(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride - 86050-32-0

Specification

CAS No. 86050-32-0
Molecular Formula C12H14Cl2SiZr
Molecular Weight 348.45 g/mol
Standard InChI InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Standard InChI Key RZDGOAAQKUSJSU-UHFFFAOYSA-L
SMILES C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl
Canonical SMILES C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystalline Properties

(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride (Me2Si(C5H4)2ZrCl2\text{Me}_2\text{Si}(\text{C}_5\text{H}_4)_2\text{ZrCl}_2) is characterized by a zirconium atom coordinated to two cyclopentadienyl ligands bridged by a dimethylsilyl group and two chloride anions. The compound crystallizes as yellow-to-green hygroscopic crystals with a molecular weight of 348.45–348.46 g/mol . Elemental analysis confirms a carbon content of 40.5–42.2% and hydrogen content of 4.0–4.1%, consistent with its stoichiometric formula .

PropertyValue/DescriptionSource
Molecular FormulaC12H14Cl2SiZr\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{SiZr}
Molecular Weight348.45–348.46 g/mol
AppearanceYellow-green crystals
Melting Point>150 °C
SensitivityMoisture-sensitive

Spectroscopic and Structural Data

The compound’s linear formula, [(CH3)2Si(C5H4)2]ZrCl2[(\text{CH}_3)_2\text{Si}(\text{C}_5\text{H}_4)_2]\text{ZrCl}_2, reflects its centrosymmetric structure, as confirmed by X-ray crystallography. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the cyclopentadienyl rings and methyl groups, while infrared (IR) spectroscopy identifies Zr–Cl stretching vibrations at 320–350 cm⁻¹.

Synthesis and Modifications

Preparation Methods

The synthesis involves reacting a dilithium salt of dimethylsilanediyl-bis(cyclopentadienyl) with zirconium tetrachloride (ZrCl4\text{ZrCl}_4) in anhydrous toluene:

Li2[Me2Si(C5H4)2]+ZrCl4Me2Si(C5H4)2ZrCl2+2LiCl\text{Li}_2[\text{Me}_2\text{Si}(\text{C}_5\text{H}_4)_2] + \text{ZrCl}_4 \rightarrow \text{Me}_2\text{Si}(\text{C}_5\text{H}_4)_2\text{ZrCl}_2 + 2\text{LiCl}

This method yields a 98% pure product after recrystallization from dichloromethane .

Derivatization Strategies

Alkylation of the chloride ligands with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) produces dialkyl derivatives like Me2Si(C5H4)2Zr(CH3)2\text{Me}_2\text{Si}(\text{C}_5\text{H}_4)_2\text{Zr}(\text{CH}_3)_2, which exhibit enhanced catalytic activity in olefin polymerization.

Catalytic Applications in Polymer Synthesis

Olefin Polymerization Mechanisms

The compound acts as a precatalyst in ethylene oligomerization and propylene polymerization. Upon activation with methylaluminoxane (MAO), the zirconium center generates a cationic species that coordinates ethylene monomers, propagating polymer chains via a Cossee-Arlman mechanism.

Influence of Ligand Architecture

The dimethylsilyl bridge imposes a rigid C2C_2-symmetric geometry on the zirconium center, favoring syndiotactic polypropylene formation with tacticity >85%. Comparative studies show that bulkier substituents on the silicon bridge reduce catalytic activity but improve thermal stability.

Catalyst ModificationEffect on PolymerizationReference
Me2Si\text{Me}_2\text{Si}-bridgeHigh activity, moderate stereocontrol
Ph2Si\text{Ph}_2\text{Si}-bridgeLower activity, enhanced thermal stability

Recent Research Developments

Computational Modeling Advances

Density functional theory (DFT) simulations reveal that the zirconium center’s electrophilicity (Mulliken charge=+1.32\text{Mulliken charge} = +1.32) correlates with ethylene insertion barriers, enabling rational design of next-generation catalysts.

Industrial Scale-Up Challenges

Despite laboratory success, moisture sensitivity and MAO cocatalyst costs hinder large-scale adoption. Recent efforts focus on supporting the catalyst on silica nanoparticles to improve stability and reduce MAO requirements.

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